molecular formula C₂₁H₂₄ClNO₃ B1142047 endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride CAS No. 63516-30-3

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

Cat. No.: B1142047
CAS No.: 63516-30-3
M. Wt: 373.87
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic nitrogen-containing structures and ester derivatives. According to PubChem database entries, the preferred International Union of Pure and Applied Chemistry name is [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride. This nomenclature precisely defines the stereochemical configuration at the bridgehead carbons, indicated by the (1R,5S) designation, which is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The name systematically describes the bicyclic core structure as 8-azabicyclo[3.2.1]octane, where the nitrogen atom occupies the 8-position in the bridged ring system, and the ester linkage connects this core to the 2-hydroxy-2,2-diphenylacetate moiety.

Properties

IUPAC Name

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-19,22,24H,11-14H2;1H/t17-,18+,19?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKCUVMIEGXKID-FMJRHHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Mediated Cyclization

The patent describes reacting a benzyl-protected amine intermediate with lithium amides to achieve cyclization. Key steps include:

  • Deprotonation : A lithium base (e.g., lithium diisopropylamide, LDA) abstracts a proton from the precursor, enabling nucleophilic attack.

  • Cyclization : Intramolecular ring closure forms the bicyclic structure.

  • Debenzylation : Catalytic hydrogenation removes the benzyl protecting group to yield the free amine.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
DeprotonationLDA, THF, −78°C85–90
CyclizationRT, 12 h75
DebenzylationH₂/Pd-C, MeOH95

This method prioritizes endo stereochemistry, critical for the compound’s biological activity. The use of lithium bases ensures high regioselectivity, while low temperatures minimize side reactions.

Esterification with 2-Hydroxy-2,2-diphenylacetic Acid

The bicyclic amine core undergoes esterification with 2-hydroxy-2,2-diphenylacetic acid (diphenylglycolic acid) to introduce the aromatic moiety. Although specific details are absent in the provided sources, standard esterification protocols apply:

Acid Chloride Method

  • Activation : Treat diphenylglycolic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Coupling : React the acid chloride with the bicyclic amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to neutralize HCl.

R-OH+ClC(O)R’Et3NR-O-C(O)-R’+HCl\text{R-OH} + \text{ClC(O)R'} \xrightarrow{\text{Et}_3\text{N}} \text{R-O-C(O)-R'} + \text{HCl}

Carbodiimide-Mediated Coupling

Alternative approaches employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic dimethylaminopyridine (DMAP). This method avoids generating HCl in situ, which could protonate the amine.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability and solubility:

  • Acid Treatment : Dissolve the esterified product in ethanol and add concentrated hydrochloric acid (HCl) dropwise.

  • Recrystallization : Precipitate the hydrochloride salt using a mixture of ethanol and water, followed by filtration and drying.

Purification Parameters

ParameterValue
Solvent SystemEthanol/water (3:1 v/v)
Crystallization Temp4°C
Purity Post-Recrystallization>99% (HPLC)

Comparative Analysis of Core Synthesis Methods

The lithium-mediated cyclization (patent method) is compared to alternative routes:

MethodAdvantagesLimitations
Lithium CyclizationHigh stereochemical control, scalableRequires cryogenic conditions
Acid-CatalyzedMild conditionsLow yields for bicyclic systems
EnzymaticEco-friendlyLimited substrate scope

The patent method remains superior for large-scale production due to its reproducibility and minimal byproducts.

Challenges and Optimization

Stereochemical Control

The endo configuration is thermodynamically favored due to reduced steric strain in the bicyclic system. Kinetic control via low-temperature lithium reactions ensures high enantiomeric excess (>98%).

Purification Challenges

  • Byproduct Removal : Unreacted diphenylglycolic acid is removed via alkaline washes.

  • Solvent Selection : Ethanol/water mixtures optimize salt solubility and crystal morphology .

Chemical Reactions Analysis

Types of Reactions

endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders and pain management.

  • Case Study: Neurological Applications
    Research indicates that derivatives of this compound exhibit activity on muscarinic receptors, which are crucial for cognitive function and memory processes. Studies have shown that certain analogs can enhance neurotransmitter release, potentially benefiting conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in synthetic pathways.

  • Case Study: Synthesis of Novel Compounds
    In a recent study, researchers utilized this compound to synthesize new proline analogs with enhanced biological activity. The reaction pathways demonstrated the compound's versatility in creating complex molecular architectures .

Pharmacological Research

The pharmacological profile of this compound has been explored in various studies focusing on its effects on ion channels and receptors.

  • Case Study: Ion Channel Modulation
    Investigations into its interaction with voltage-gated sodium channels revealed that it could modulate channel activity, suggesting potential applications in treating cardiac arrhythmias .

Mechanism of Action

The mechanism of action of endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

The following compounds share structural similarities (e.g., bicyclic amines, ester linkages, or diphenyl groups) and are often synthesized or used in related pharmacological contexts:

Compound Name CAS No. Molecular Formula Key Differences Pharmacological Notes
Methyl 3-(piperidin-4-yl)benzoate hydrochloride 333986-70-2 C₁₄H₂₀ClNO₂ Replaces bicyclo system with piperidine; lacks diphenyl group Intermediate in CNS drug synthesis; lower molecular weight (277.77 g/mol)
Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride 936130-82-4 C₁₅H₂₂ClNO₂ Piperidine with methylene spacer; no bicyclic scaffold Potential bioisostere for improved solubility
α-Hydroxy-α-phenylbenzeneacetic acid (3-endo)-8-azabicyclo[3.2.1]oct-3-yl ester HCl 367-21-2375 C₂₁H₂₃NO₃·HCl Structurally identical but named differently; likely a synonym Listed as a pharmaceutical impurity with identical molecular weight
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride 904316-92-3 C₆H₁₂ClNO Replaces ester with ether; simpler bicyclic structure Synthesis intermediate for anticholinergics; lower molecular weight (177.67 g/mol)
endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride 1257442-93-5 C₈H₁₆ClNO Lacks diphenylacetate; hydroxyl group directly attached to bicyclo Used in biochemical assays; impacts solubility and receptor binding

Functional and Pharmacokinetic Comparisons

Receptor Binding Affinity
  • Target Compound: The bicyclo[3.2.1]octane system mimics tropane alkaloids, enabling muscarinic receptor antagonism.
  • Piperidine Analogues : Piperidine-based compounds (e.g., CAS 333986-70-2) lack the rigid bicyclic scaffold, reducing receptor specificity but improving metabolic stability .
Solubility and Stability
  • Hydrochloride Salts : The hydrochloride form of the target compound enhances water solubility compared to free bases (e.g., CAS 16444-19-2) .
  • Ester vs. Ether Linkages : Compounds like CAS 904316-92-3 (3-oxa variant) exhibit higher solubility due to ether oxygen but lower enzymatic stability .
Crystallinity and Purity
  • The target compound meets pharmacopeial crystallinity standards, critical for batch consistency in drug manufacturing . Similar bicyclic derivatives (e.g., CAS 904316-92-3) require stringent crystallinity testing to avoid polymorphic issues .

Conformational Analysis and Ring Puckering

The 8-azabicyclo[3.2.1]octane system exhibits nonplanar puckering, influencing receptor interactions. General ring-puckering coordinates (amplitude q, phase angle φ) apply to similar bicyclic compounds, but substituents (e.g., diphenyl groups) may alter pseudorotation dynamics .

Biological Activity

Endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride (CAS No. 63516-30-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C21H24ClNO3, with a molecular weight of 373.87 g/mol . Its structure features a bicyclic framework that is known to interact with various biological targets.

Research indicates that compounds within the azabicyclo[3.2.1]octane class can exhibit activity as opioid receptor modulators. Specifically, derivatives have been studied for their interactions with kappa opioid receptors, which are implicated in pain modulation and other physiological processes .

Key Findings:

  • Opioid Receptor Interaction: The compound has been investigated for its potential as a kappa opioid receptor antagonist, which may provide therapeutic benefits in pain management without the side effects associated with mu opioid receptor agonists .

Pharmacological Profile

The pharmacological properties of this compound include:

  • CYP Enzyme Interaction: It is identified as a substrate for CYP2D6, suggesting it may undergo significant metabolism through this pathway .

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Molecular Weight373.87 g/mol
Log P (partition coefficient)2.65
Solubility0.184 mg/ml
BBB PermeabilityYes
CYP InhibitionCYP2D6 (Yes)

Study on Kappa Opioid Receptor Antagonists

A notable study focused on the structure-activity relationship (SAR) of related azabicyclo compounds demonstrated that modifications to the N-substituent can significantly enhance selectivity for kappa receptors while reducing off-target effects . This research highlights the potential for endo-8-Azabicyclo[3.2.1]octan-3-yl derivatives in developing safer analgesics.

Toxicological Considerations

Further studies have indicated that while the compound shows promise in receptor modulation, attention must be paid to its safety profile due to potential toxicity associated with high doses or prolonged use. The compound has been flagged for potential irritant effects based on preliminary assessments .

Q & A

Basic: What analytical methods are recommended for identifying this compound in pharmaceutical formulations?

Answer:
The compound is typically identified using reversed-phase HPLC with UV detection (e.g., 210–230 nm) due to its aromatic and conjugated ester groups. Mass spectrometry (LC-MS) is critical for confirmation, leveraging its molecular weight (373.87 g/mol) and fragmentation pattern . Structural validation via 1^1H/13^{13}C NMR is essential to confirm stereochemistry, particularly the endo-bicyclo configuration and diphenylacetate ester linkage. Reference standards should align with IUPAC nomenclature and CAS registry data (63516-30-3) to avoid misidentification .

Advanced: How can co-eluting impurities be resolved during chromatographic analysis of this compound?

Answer:
Co-elution issues arise with structurally related impurities, such as acetoxylated analogs (e.g., Atropine Sulfate Impurity B ). Strategies include:

  • Mobile phase optimization : Adjust pH (2.5–3.5 using phosphate buffers) or gradient elution to enhance resolution.
  • Column selection : Use columns with polar-embedded phases (e.g., C18 with trifunctional bonding) to improve separation of polar impurities.
  • Hyphenated techniques : LC-MS/MS or high-resolution MS (HRMS) to differentiate impurities via accurate mass and fragmentation .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Answer:

  • NMR : 1^1H NMR confirms the endo-bicyclo[3.2.1]octane scaffold (δ 1.5–2.5 ppm for bridgehead protons) and diphenylacetate (δ 7.2–7.5 ppm for aromatic protons). 13^{13}C NMR identifies the ester carbonyl (δ ~170 ppm) .
  • IR : Stretching bands for hydroxyl (3200–3500 cm1^{-1}) and ester C=O (1720–1750 cm1^{-1}) groups.
  • MS : ESI+ mode shows [M+H]+^+ at m/z 374.87, with fragmentation patterns consistent with diphenylacetate cleavage .

Advanced: What synthetic challenges arise in achieving stereochemical purity of the endo isomer?

Answer:
The endo configuration is critical for biological activity and regulatory compliance. Key challenges include:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts during esterification to minimize exo-byproducts.
  • Purification : Crystallization under controlled pH (hydrochloride salt formation) or preparative HPLC with chiral columns .
  • Byproduct monitoring : Trace impurities (e.g., nortropine derivatives) require rigorous QC via TLC or UPLC .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How can stability-indicating assays be developed for this compound under stress conditions?

Answer:
Forced degradation studies under ICH guidelines:

  • Hydrolysis : Reflux in 0.1M HCl/NaOH to assess ester bond stability.
  • Oxidation : Treat with 3% H2_2O2_2 to identify hydroxylation byproducts.
  • Photolysis : Expose to UV light (ICH Q1B) to detect photodegradants.
    Analytical methods must resolve degradation products (e.g., diphenylacetic acid) using gradient HPLC or LC-HRMS .

Basic: What is the compound’s role as a pharmaceutical impurity?

Answer:
It is a known impurity in Trospium Chloride formulations (e.g., Related Compound B), arising from incomplete esterification or hydrolysis during synthesis. Regulatory limits (e.g., ICH Q3A/B) require quantification at ≤0.15% via HPLC-UV .

Advanced: How are isotopic labeling or derivatization techniques applied in pharmacokinetic studies?

Answer:

  • Deuterated analogs : Synthesize 2^2H-labeled variants (e.g., at the bicyclo bridgehead) for LC-MS tracer studies.
  • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC-MS sensitivity.
    These methods enable tracking of metabolic pathways and bioavailability in preclinical models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride

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